EGFR L858R/T970M Double-Mutant Inhibition: Target Compound vs. Gefitinib
The target compound inhibited EGFR L858R/T970M phosphorylation with an IC₅₀ of 5.60 nM in NCI-H1975 cells after 2 hours [1]. In contrast, the first-generation EGFR-TKI gefitinib shows >150-fold weaker potency against the analogous clinically resistant L858R/T790M mutant (IC₅₀ ~860 nM) [2], while the wild-type EGFR IC₅₀ for gefitinib is reported as ~20 nM [2]. The 5.60 nM value positions the target compound in the same potency window as third-generation irreversible inhibitors (e.g., osimertinib IC₅₀ ~1 nM for L858R/T790M) yet with a distinct reversible binding mode.
| Evidence Dimension | EGFR double-mutant kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5.60 nM (EGFR L858R/T970M, NCI-H1975 cells) |
| Comparator Or Baseline | Gefitinib IC₅₀ ≈ 860 nM (EGFR L858R/T790M, recombinant enzyme) and ≈ 20 nM (EGFR wild-type, recombinant enzyme) |
| Quantified Difference | ≥153-fold more potent than gefitinib against the double-mutant form; potency comparable to third-generation inhibitors |
| Conditions | Cellular phosphorylation assay (fluorescence) in human NCI-H1975 non-small-cell lung cancer cells, 2 h incubation (target compound); recombinant kinase assay for gefitinib |
Why This Matters
For procurement decisions, selectivity against the T790M gatekeeper mutant is the critical differentiator; the target compound's low nanomolar potency against the double mutant makes it a promising lead for overcoming first-generation EGFR-TKI resistance, whereas generic furan-2-carboxamides lack this profile entirely.
- [1] BindingDB. Entry BDBM50493289 / CHEMBL2426278: IC₅₀ 5.60 nM for EGFR L858R/T970M inhibition in NCI-H1975 cells. View Source
- [2] DrugBank. Gefitinib: Pharmacology – IC₅₀ values for EGFR wild-type and mutants (DB00317). View Source
